molecular formula C40H26O8S B15075528 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione

Katalognummer: B15075528
Molekulargewicht: 666.7 g/mol
InChI-Schlüssel: RDVAPOTVQXURTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione is a complex organic compound with a molecular formula of C41H26O5S2 This compound is notable for its intricate structure, which includes multiple phenyl groups, sulfonyl groups, and ketone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of phenol with a suitable acylating agent to form the phenoxy intermediate.

    Sulfonylation: The phenoxy intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Coupling reactions: The sulfonylated intermediate undergoes further coupling reactions with other phenyl-containing compounds to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include:

    Batch processing: Each step of the synthesis is carried out in separate batches, with careful monitoring of temperature, pressure, and reagent concentrations.

    Continuous flow synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors, optimizing reaction times and yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione: Similar in structure but with variations in functional groups.

    Phenoxy acetamide derivatives: Compounds with similar phenoxy and acetamide functionalities.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various scientific applications.

Eigenschaften

Molekularformel

C40H26O8S

Molekulargewicht

666.7 g/mol

IUPAC-Name

1-[4-[4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]sulfonylphenoxy]phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C40H26O8S/c41-37(27-7-3-1-4-8-27)39(43)29-11-15-31(16-12-29)47-33-19-23-35(24-20-33)49(45,46)36-25-21-34(22-26-36)48-32-17-13-30(14-18-32)40(44)38(42)28-9-5-2-6-10-28/h1-26H

InChI-Schlüssel

RDVAPOTVQXURTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.